Versalide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 15342. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-7-13-10-15-16(11-14(13)12(2)19)18(5,6)9-8-17(15,3)4/h10-11H,7-9H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEZPRJUTHMFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(C=C1C(=O)C)C(CCC2(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041582 | |

| Record name | 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88-29-9 | |

| Record name | 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Versalide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Versalide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15342 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethanone, 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-acetyl-6-ethyl-1,2,3,4-tetrahydro-1,1,4,4-tetramethylnaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.652 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VERSALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BM2DT9GHFQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Versalide chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versalide (CAS No. 88-29-9), a synthetic polycyclic musk, has been utilized as a fragrance ingredient in a variety of consumer products. This document provides an in-depth technical overview of its chemical structure, physicochemical properties, synthesis, and toxicological profile, with a particular focus on its neurotoxic effects. Detailed experimental protocols, data summaries, and visual diagrams of its chemical structure, a representative analytical workflow, and its proposed neurotoxicity pathway are presented to serve as a comprehensive resource for the scientific community.

Chemical Structure and Identification

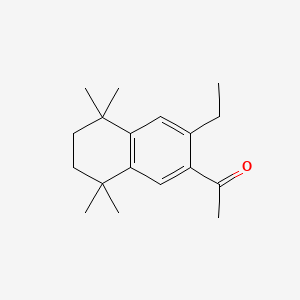

This compound, chemically known as 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone, is a member of the tetralin musk family.[1][2] Its structure is characterized by a tetrahydronaphthalene core with ethyl, acetyl, and four methyl group substituents.[1]

Below is a diagram of the chemical structure of this compound.

Caption: Chemical structure of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[1][2] |

| CAS Number | 88-29-9[1][2][3] |

| Molecular Formula | C18H26O[1][2] |

| Molecular Weight | 258.40 g/mol [1] |

| InChI Key | KSEZPRJUTHMFGZ-UHFFFAOYSA-N |

| SMILES | CCC1=CC2=C(C=C1C(=O)C)C(CCC2(C)C)(C)C |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties influence its environmental fate and bioavailability.

| Property | Value |

| Melting Point | 46.5 °C |

| Boiling Point | 130 °C at 2 mmHg |

| Density | ~0.99 g/cm³ (estimate) |

| Vapor Pressure | 2.01 x 10⁻⁵ mmHg at 25 °C |

| Water Solubility | 12 µg/L |

| log Kow (Octanol-Water Partition Coefficient) | 5.0 - 6.42 |

| Appearance | White to off-white solid |

| Odor | Sweet, intense musk, ambrette-like |

Synthesis and Manufacturing

The primary route for the synthesis of this compound is through a Friedel-Crafts acylation reaction.

General Synthesis Pathway

The synthesis involves the reaction of 1-ethyl-3,3,6,6-tetramethyl-1,2,3,4-tetrahydronaphthalene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride.

References

Versalide: A Technical Overview of its Chemical Properties and Neurotoxic Profile

Molecular Formula: C₁₈H₂₆O

Versalide, a synthetic polycyclic musk, possesses the molecular formula C₁₈H₂₆O.[1][2][3][4][5] Historically utilized as a fragrance ingredient in various consumer products, its application has been curtailed due to significant neurotoxic effects. This technical guide provides a comprehensive overview of this compound's chemical and toxicological properties, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

| Property | Value | Reference |

| Molecular Weight | 258.40 g/mol | [1][3][5] |

| CAS Number | 88-29-9 | [1][3] |

| Systematic IUPAC Name | 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone | [1] |

Synthesis

Neurotoxicity

This compound has been identified as a potent neurotoxin, leading to its withdrawal from commercial use.[1] Experimental studies, primarily in rats, have demonstrated a range of adverse neurological effects.

Observed Neurotoxic Effects:

-

Behavioral Abnormalities: Rats exposed to this compound exhibited hyperirritability, limb weakness, gait disturbance, and ataxia.[1]

-

Central and Peripheral Nervous System Damage: The compound induces progressive neuronal ceroid degeneration and significant myelin bubbling in the brain, spinal cord, and peripheral nerves.[1]

-

Cerebellar Degeneration: Studies have shown that this compound causes selective degeneration and depopulation of Purkinje cells in the cerebellum and a spongy state of the cerebellar white matter due to splits in the myelin sheath.

-

Organ Discoloration: A characteristic blue discoloration of the brain, spinal cord, and peripheral nerves has been observed in exposed animals.[1]

Quantitative Toxicological Data:

A key study established a No-Observed-Adverse-Effect Level (NOAEL) for dermal application in rats.

| Study Type | Species | Route of Administration | NOAEL | Reference |

| Sub-chronic Toxicity (13 & 26 weeks) | Rat | Dermal | 3 mg/kg/day |

Experimental Protocols

Detailed historical experimental protocols for the neurotoxicity testing of this compound are not extensively published. However, based on a study investigating the pathogenesis of demyelination, the following protocol was utilized:

Animal Model: Sprague-Dawley rats. Dosing: Approximately 50 mg/kg/day of AETT, dissolved in ethanol, was administered in the food. Duration: The study monitored the effects over a period of ten weeks. Endpoints:

-

Observation of Schmidt-Lanterman incisures in tibial nerves.

-

Development of juxtanodal and internodal myelin bubbles.

-

Phagocytic removal of edematous myelin.

This protocol was designed to study the direct effects of this compound on myelin and Schwann cell function.

Signaling Pathways and Mechanism of Action

The precise molecular signaling pathways through which this compound exerts its neurotoxic effects are not yet fully elucidated in the available literature. The observed myelin degeneration suggests a direct damaging effect on the myelin sheath or a disruption of Schwann cell function responsible for myelin maintenance.[1] The accumulation of ceroid-like pigments points towards a potential disruption of cellular waste disposal mechanisms within neurons. Further research is required to identify the specific signaling cascades and molecular targets of this compound that lead to the observed neuropathologies.

Logical Relationship of this compound's Neurotoxicity

Caption: Logical flow of this compound-induced neurotoxicity.

Experimental Workflow for Neurotoxicity Assessment

Caption: General experimental workflow for assessing this compound neurotoxicity.

References

- 1. The pathogenesis of primary internodal demyelination produced by acetyl ethyl tetramethyl tetralin: evidence for preserved Schwann cell somal function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DISPARATE DEVELOPMENTAL NEUROTOXICANTS CONVERGE ON THE CYCLIC AMP SIGNALING CASCADE, REVEALED BY TRANSCRIPTIONAL PROFILES IN VITRO AND IN VIVO - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Wallerian Degeneration of the Pontocerebellar Fibers - PMC [pmc.ncbi.nlm.nih.gov]

Versalide (CAS 88-29-9): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versalide (CAS 88-29-9), chemically known as 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, is a synthetic polycyclic musk, historically used as a fragrance ingredient in a variety of consumer products. Despite its desirable musk-like scent, significant toxicological concerns, particularly neurotoxicity, have led to a substantial decline in its commercial use. This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, synthesis, toxicological profile, and metabolic pathways. Detailed experimental protocols and visual diagrams of key processes are included to support researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid with a characteristic sweet, intense musk ambrette odor.[1] It is insoluble in water but soluble in organic solvents such as alcohol.[1][2]

| Property | Value | Reference |

| CAS Number | 88-29-9 | [1][2][3][4] |

| Molecular Formula | C₁₈H₂₆O | [1][3] |

| Molecular Weight | 258.40 g/mol | [3][5] |

| IUPAC Name | 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone | [4] |

| Melting Point | 45-46.5 °C | [1][2][3] |

| Boiling Point | 130 °C at 2 mmHg | [1][2] |

| Water Solubility | 12 µg/L | [1] |

| Log P (Octanol/Water) | 5.7 (estimated) |

Synthesis

The synthesis of this compound is typically achieved through a Friedel-Crafts acylation reaction. The general approach involves the acylation of 1-ethyl-2,3,5,5,8,8-hexamethyl-5,6,7,8-tetrahydronaphthalene with an acetylating agent in the presence of a Lewis acid catalyst.

Synthesis Protocol

A detailed method for the synthesis of a structurally related compound, 6-acetyl-1,1,4,4-tetramethyl-7-ethyl-1,2,3,4-tetrahydronaphthalene, is described in U.S. Patent 3,045,047, which can be adapted for this compound.

Materials:

-

1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene

-

Acetyl chloride

-

Aluminum chloride

-

Dilute hydrochloric acid

-

Aqueous salt solution

-

Sodium carbonate solution

Procedure:

-

To a solution of 1.85 M 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene and 2.13 M acetyl chloride, add 2.24 M aluminum chloride powder over 3 hours.

-

Allow the reaction mixture to rise to room temperature overnight.

-

Add benzene and dilute hydrochloric acid to the reaction mixture.

-

Separate the oil layer and wash it with 500 cc portions of aqueous salt solution and sodium carbonate solution.

-

Fractionally distill the crude product at 2 mm Hg to obtain the final product.

Logical Workflow for Synthesis

Caption: Logical workflow for the synthesis of this compound.

Toxicology

This compound has been the subject of numerous toxicological studies, which have revealed significant adverse effects, primarily neurotoxicity. This has led to restrictions on its use in consumer products. The International Fragrance Association (IFRA) prohibits its use as a fragrance ingredient.

Acute Toxicity

This compound is classified as harmful if swallowed and moderately toxic by skin contact.[1][2]

| Route | Species | LD50 | Reference |

| Oral | Rat | 260 mg/kg | [6] |

| Dermal | Rat | 584 mg/kg | [6] |

| Intraperitoneal | Rat | 126 mg/kg | [6] |

Clinical Signs of Acute Toxicity in Rats:

-

Hyperexcitability[2]

-

Tremors[2]

-

Hunched back[2]

-

Somnolence (general depressed activity)[6]

-

Weight loss[2]

-

Blue coloration of internal organs[2]

Neurotoxicity

The most significant toxicological concern associated with this compound is its neurotoxicity. Studies in rats have demonstrated that repeated exposure can lead to severe neurological damage.

Key Findings from Neurotoxicity Studies:

-

Produces hyperirritability and limb weakness in rats upon repeated exposure.[7]

-

Causes a distinctive blue discoloration of the brain, spinal cord, and peripheral nerves.[7]

-

Induces progressive neuronal ceroid degeneration.[7]

-

Leads to significant myelin bubbling, indicative of demyelinating disease.[7]

Experimental Protocols for Toxicity Studies

Objective: To determine the acute oral toxicity of a substance.

Animals: Young adult rats (e.g., Sprague-Dawley), fasted overnight.

Procedure:

-

Administer a single oral dose of 5 g/kg body weight of the test substance by gavage to a group of at least 5 animals.

-

Observe the animals closely for the first few hours post-dosing and then daily for 14 days.

-

Record all signs of toxicity, including changes in behavior, appearance, and body weight.

-

At the end of the 14-day observation period, euthanize the surviving animals and perform a gross necropsy on all animals.

Objective: To assess the acute toxicity of a substance applied to the skin.

Animals: Young adult rabbits (e.g., New Zealand White).

Procedure:

-

The day before the test, clip the fur from the dorsal/flank area of the animal.

-

Apply the test substance at a dose of 2000 mg/kg body weight uniformly over the prepared skin area (at least 10% of the total body surface).

-

Cover the application site with a porous gauze dressing and non-irritating tape to hold it in place for 24 hours.

-

After 24 hours, remove the dressing and wash the treated skin to remove any residual test substance.

-

Observe the animals for 14 days, recording any signs of skin irritation, systemic toxicity, and changes in body weight.

-

At the end of the observation period, perform a gross necropsy on all animals.

Experimental Workflow for Neurotoxicity Assessment

Caption: General workflow for assessing the neurotoxicity of this compound in rodents.

Metabolic Pathway

The metabolism of this compound is known to be slow, with excretion occurring primarily through the feces.[1][2] While the specific metabolic pathway of this compound has not been extensively detailed in publicly available literature, it is likely to undergo Phase I and Phase II metabolic reactions common for lipophilic xenobiotics, primarily in the liver.

Given its polycyclic aromatic structure, it is hypothesized that the cytochrome P450 (CYP) enzyme system plays a crucial role in its Phase I metabolism. Studies on other polycyclic musks like Galaxolide and Tonalide suggest that CYP1A and CYP2B subfamily enzymes are involved in their metabolism.[8][9]

Proposed Metabolic Pathway

References

- 1. downloads.regulations.gov [downloads.regulations.gov]

- 2. US3045047A - 6-acetyl-1, 1, 2, 4, 4, 7-hexamethyl-1, 2, 3, 4, tetrahydronaphthalene - Google Patents [patents.google.com]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 5. Friedel–Crafts Acylation [sigmaaldrich.com]

- 6. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 7. Neurotoxic fragrance produces ceroid and myelin disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Competitive Metabolism of Polycyclic Aromatic Hydrocarbons (PAHs): An Assessment Using In Vitro Metabolism and Physiologically Based Pharmacokinetic (PBPK) Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical characteristics of Versalide

An In-depth Technical Guide to the Physical and Chemical Characteristics of Versalide

This technical guide provides a comprehensive overview of the physical, chemical, and analytical characteristics of this compound. It is intended for researchers, scientists, and professionals in drug development and related fields who require detailed technical information about this synthetic polycyclic musk.

Chemical Identity

This compound, known systematically as 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, is a synthetic fragrance ingredient belonging to the polycyclic musk family.[1][2][3] It has been marketed under various names, including AETT and Musk 36A.[3]

| Identifier | Value |

| IUPAC Name | 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[2][3] |

| CAS Number | 88-29-9[1][2][4] |

| Molecular Formula | C₁₈H₂₆O[1][2][5] |

| Synonyms | AETT, Musk 36A, Acetylethyltetramethyltetralin, 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin[2][3] |

Physicochemical Properties

This compound is a white, crystalline solid at room temperature.[4][6] Its lipophilic nature is indicated by its high octanol-water partition coefficient (log Kₒw).[2][7]

| Property | Value |

| Molecular Weight | 258.40 g/mol [1][2] |

| Appearance | White powder / Colorless crystals[4][6][8] |

| Melting Point | 46.00 to 47.00 °C[4][6] |

| Boiling Point | 130 °C at 2 mmHg[1][4][9] 361.87 °C at 760 mmHg (estimated)[6] |

| Water Solubility | 0.07008 mg/L at 25 °C (estimated)[6] Insoluble in water[4][8] |

| Solubility in Organic Solvents | Soluble in alcohol, benzyl (B1604629) alcohol, benzyl benzoate, diethyl phthalate, isopropyl myristate.[4][6][9] Slightly soluble in Chloroform and Methanol.[4] |

| Vapor Pressure | 0.000020 mmHg at 25 °C (estimated)[6] |

| logP (octanol/water) | 5.037 - 6.42 (estimated)[6][7][10] |

| Density | 0.931 - 0.9947 g/cm³ (estimate)[4][5] |

Chemical Synthesis and Purification

The synthesis of this compound is a multi-step process that typically involves the reaction of ethylbenzene (B125841) with 2,5-dichloro-2,5-dimethylhexane (B133102).[1][8]

General Synthesis Protocol

A common laboratory-scale synthesis involves the Friedel-Crafts alkylation of ethylbenzene with 2,5-dichloro-2,5-dimethylhexane, followed by acylation.[1][8]

Step 1: Alkylation Ethylbenzene is reacted with 2,5-dichloro-2,5-dimethylhexane in the presence of a Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃) or ferric chloride (FeCl₃), in a suitable solvent like 1,2-dichloroethane (B1671644) or 2,2,4-trimethylpentane.[5]

Step 2: Acylation The resulting alkylated intermediate, 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene, is then acetylated using acetyl chloride and a Lewis acid catalyst to yield this compound.[5]

Purification

Purification of the crude product is typically achieved through a combination of distillation and crystallization.[1]

-

Distillation: Fractional distillation under reduced pressure is used to separate this compound from byproducts with different boiling points.[1]

-

Crystallization: Further purification can be achieved by crystallization from a suitable solvent to remove trace impurities.[1]

Analytical Methodologies

Several analytical techniques are employed for the identification, quantification, and quality control of this compound.

Gas Chromatography (GC)

Gas chromatography, often coupled with mass spectrometry (GC/MS), is a primary method for separating and identifying this compound and its potential impurities.[1][11] The non-polar nature of this compound makes it well-suited for GC analysis.[11]

Typical Protocol Outline:

-

Sample Preparation: The sample is dissolved in a suitable organic solvent.

-

Injection: A small volume of the sample solution is injected into the GC.

-

Separation: The sample is vaporized and carried by an inert gas through a capillary column. Separation occurs based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase coated on the column walls.

-

Detection: As components elute from the column, they are detected, often by a flame ionization detector (FID) or a mass spectrometer (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to elucidate the chemical structure of this compound and to confirm its identity.[1] Both ¹H NMR and ¹³C NMR provide detailed information about the molecular framework.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the functional groups present in the this compound molecule, particularly the carbonyl group of the ketone.[3]

Biological Activity and Safety

This compound was historically used as a fragrance ingredient in perfumes, cosmetics, and soaps.[4][8][9] However, its use has been discontinued (B1498344) due to findings of neurotoxicity.[2][7] Exposure has been associated with central nervous system effects.[4][8] Consequently, the International Fragrance Association (IFRA) prohibits its use as a fragrance ingredient.[3][7]

Spectral Data

The following table summarizes key spectral information for this compound.

| Spectral Data Type | Key Features |

| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z 258.[3] |

| Infrared (IR) Spectroscopy | Characteristic absorption for the C=O stretch of the ketone functional group.[3] |

| ¹H NMR Spectroscopy | Signals corresponding to aromatic protons, the ethyl group, the four methyl groups, and the methylene (B1212753) groups of the tetrahydronaphthalene ring system. |

| ¹³C NMR Spectroscopy | Resonances for all 18 carbon atoms, including the carbonyl carbon, aromatic carbons, and aliphatic carbons.[3] |

References

- 1. Buy this compound | 88-29-9 [smolecule.com]

- 2. This compound | 88-29-9 | Benchchem [benchchem.com]

- 3. 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin | C18H26O | CID 6930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound CAS#: 88-29-9 [chemicalbook.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound, 88-29-9 [thegoodscentscompany.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. This compound | 88-29-9 [chemicalbook.com]

- 9. This compound? [drugfuture.com]

- 10. EPI System Information for this compound 88-29-9 [thegoodscentscompany.com]

- 11. env.go.jp [env.go.jp]

An In-depth Technical Guide to the Amorphous Solid State of Versalide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the amorphous nature of Versalide, a synthetic polycyclic musk. The document details its physicochemical properties, methods for its preparation and characterization, and considerations for its stability. It is intended to serve as a valuable resource for professionals in research and development who are working with or studying amorphous solid-state materials.

Introduction to this compound and its Amorphous State

This compound, chemically known as 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone, is a synthetic compound primarily used in the fragrance industry for its musk-like scent.[1][2] In the solid state, this compound exists as an amorphous material, meaning it lacks the long-range, ordered crystalline structure characteristic of crystalline solids.[1][3]

The amorphous state is of significant interest in the pharmaceutical and materials sciences. Amorphous solids are generally more soluble and have faster dissolution rates than their crystalline counterparts because they exist at a higher thermodynamic energy state.[4][5] This property can be advantageous for enhancing the bioavailability of poorly soluble active pharmaceutical ingredients (APIs). However, this higher energy state also makes them thermodynamically unstable and prone to crystallization over time, which can negate the solubility benefits.[4][6] Understanding and characterizing the amorphous nature of a compound like this compound is therefore crucial for its application and stability.

Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone | [2][7] |

| Molecular Formula | C₁₈H₂₆O | [1][2][8] |

| Molecular Weight | 258.4 g/mol | [1][2][7] |

| Appearance | White to Off-White Solid/Powder (est.) | [8][9] |

| Melting Point (Tm) | 46.0 - 47.0 °C | [1][9] |

| Density | 0.85 - 1.34 g/cm³ | [1] |

| Water Solubility | 12 µg/L (Insoluble) | [8] |

| Organic Solubility | Soluble in alcohol | [8] |

| CAS Number | 88-29-9 | [2][7] |

Preparation of Amorphous this compound

The literature suggests that standard synthesis of this compound yields the compound in its amorphous form. One method involves the reaction of ethylbenzene (B125841) with 2,5-dichloro-2,5-dimethylhexane.[8] Another specialized technique mentioned is "vapor deposition polymerization," where a precursor molecule is deposited as a vapor in a vacuum chamber to form the solid material.[1]

While this compound is typically amorphous, general laboratory techniques can be employed to prepare amorphous solids from crystalline materials, should a crystalline polymorph exist. These methods are designed to disrupt the crystal lattice and prevent its formation upon solidification.

Common Methods for Preparing Amorphous Solids:

-

Melt-Quenching: This involves heating the material above its melting point and then rapidly cooling (quenching) it to a temperature below its glass transition temperature (Tg). The rapid cooling prevents the molecules from arranging into an ordered crystal lattice.[10]

-

Spray Drying: A solution of the compound is rapidly dried by spraying it into a hot gas stream. The solvent evaporates quickly, leaving the solid solute in an amorphous state.[11][12]

-

Freeze Drying (Lyophilization): A solution of the compound is frozen, and the solvent is then removed by sublimation under reduced pressure. This process can yield a highly porous, amorphous solid.[11][12]

-

Milling: High-energy milling can be used to introduce defects into a crystalline solid, eventually leading to a completely amorphous state.[12]

Characterization of the Amorphous State: Experimental Protocols

The absence of long-range order in amorphous solids gives rise to distinct signatures in various analytical techniques. The following sections detail the principles and generalized experimental protocols for the key techniques used to confirm and characterize the amorphous state of a material like this compound.

Principle: PXRD is the definitive technique for distinguishing between crystalline and amorphous solids. Crystalline materials produce a diffraction pattern with sharp, well-defined Bragg peaks at specific angles, corresponding to the ordered planes of their crystal lattice. In contrast, amorphous materials lack long-range order and produce a diffuse, broad "halo" instead of sharp peaks.[13][14]

Experimental Protocol:

-

Sample Preparation: Gently grind the this compound sample to a fine, homogeneous powder. A sample amount of approximately 200-500 mg is typically sufficient.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat, level surface that is flush with the holder's rim to prevent height errors.

-

Instrument Setup (Typical Bragg-Brentano Diffractometer):

-

X-ray Source: Copper (Cu) Kα radiation (λ = 1.54 Å).

-

Voltage and Current: 40 kV and 40 mA.

-

Scan Range (2θ): 2° to 50°. A wide range is used to observe the broad halo and ensure no crystalline peaks are present.

-

Step Size: 0.02°.

-

Time per Step: 1-2 seconds.

-

-

Data Collection: Run the scan and collect the diffraction pattern.

-

Data Analysis: Analyze the resulting diffractogram. The presence of one or more broad halos and the absence of sharp peaks confirm the material is "X-ray amorphous."

Principle: DSC measures the heat flow into or out of a sample as a function of temperature. For an amorphous solid, the DSC thermogram will show a characteristic step-like change in the heat capacity at the glass transition temperature (Tg).[15][16] This transition represents the point at which the solid amorphous material changes from a rigid, glassy state to a more mobile, rubbery state. Above the Tg, an exothermic event (crystallization) may be observed, followed by an endothermic event corresponding to the melting of the newly formed crystalline phase.[10]

Experimental Protocol:

-

Sample Preparation: Accurately weigh 3-5 mg of the this compound sample into a standard aluminum DSC pan.

-

Sample Sealing: Hermetically seal the pan to prevent any loss of material. Prepare an empty, sealed aluminum pan to use as a reference.

-

Instrument Setup:

-

Purge Gas: Nitrogen at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 0 °C.

-

Ramp up to 100 °C at a heating rate of 10 °C/min. (The range should encompass the expected Tg and Tm).

-

Cool down to 0 °C at 10 °C/min.

-

Ramp up again to 100 °C at 10 °C/min (the second heat is often used to ensure a consistent thermal history).

-

-

-

Data Collection: Run the temperature program and record the heat flow.

-

Data Analysis: Analyze the thermogram from the second heating scan. Identify the midpoint of the step-change in the baseline to determine the glass transition temperature (Tg). Note any exothermic crystallization peaks or endothermic melting peaks.

Principle: FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about its molecular vibrations. While not a primary method for determining amorphicity, it can distinguish between amorphous and crystalline forms by detecting subtle changes in the vibrational modes of the molecule. In the amorphous state, the local environments of the molecules are more varied, which can lead to broader absorption bands compared to the sharper, more defined bands of a stable crystalline form.[17][18]

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

-

Sample Preparation: Place a small amount of the this compound powder directly onto the ATR crystal.

-

Sample Contact: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Instrument Setup:

-

Spectral Range: 4000 to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32-64 scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Collection:

-

Collect a background spectrum of the clean, empty ATR crystal.

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

-

-

Data Analysis: Analyze the resulting spectrum. While a reference crystalline spectrum of this compound is not available for direct comparison, the spectrum of the amorphous form serves as a fingerprint. Broader peaks are generally indicative of the disordered molecular environment characteristic of an amorphous solid.

Stability of Amorphous this compound

A critical aspect of working with amorphous materials is their inherent physical instability. Due to their higher free energy, amorphous solids have a natural tendency to revert to a more stable, lower-energy crystalline state.[5][6] The rate of this transformation is governed by molecular mobility.

Key Factors Influencing Stability:

-

Temperature: Molecular mobility increases significantly above the glass transition temperature (Tg). Therefore, to ensure long-term physical stability, amorphous materials should be stored at temperatures well below their Tg.[6]

-

Humidity: Water can act as a plasticizer, being absorbed by the amorphous solid and lowering its Tg.[6] This can increase molecular mobility even at room temperature, accelerating crystallization. Storing amorphous this compound under dry conditions is recommended.

-

Mechanical Stress: Processes like grinding or compression can impart energy into the material, potentially inducing crystallization.[19]

The workflow for assessing the stability of amorphous this compound would involve storing samples under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and periodically testing them with PXRD and DSC to detect the onset of crystallization.

Visualizations: Workflows and Logical Relationships

The following diagrams illustrate the key workflows and concepts discussed in this guide.

Caption: Experimental workflow for the preparation and analysis of amorphous this compound.

Caption: Logical relationships of this compound's amorphous state.

Caption: Conceptual pathway for the neurotoxicity of this compound.

References

- 1. Buy this compound | 88-29-9 [smolecule.com]

- 2. This compound | 88-29-9 | Benchchem [benchchem.com]

- 3. Amorphous solid - Wikipedia [en.wikipedia.org]

- 4. Stability of Amorphous Pharmaceutical Solids: Crystal Growth Mechanisms and Effect of Polymer Additives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Long-Term Physical (In)Stability of Spray-Dried Amorphous Drugs: Relationship with Glass-Forming Ability and Physicochemical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unveil Key Factors Influencing the Physical Stability of Amorphous Solid Dispersions - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]

- 7. 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin | C18H26O | CID 6930 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound CAS#: 88-29-9 [chemicalbook.com]

- 9. This compound, 88-29-9 [thegoodscentscompany.com]

- 10. youtube.com [youtube.com]

- 11. WO2005117837A1 - Process for preparation of amorphous form of a drug - Google Patents [patents.google.com]

- 12. etflin.com [etflin.com]

- 13. icdd.com [icdd.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 16. d-nb.info [d-nb.info]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Formation, Physicochemical Characterization, and Thermodynamic Stability of the Amorphous State of Drugs and Excipients - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ghost in the Perfume: A Technical History of Versalide's Rise and Fall in the Fragrance Industry

A deep dive into the synthetic musk that captivated and later alarmed the fragrance world, this technical guide explores the historical usage, toxicological profile, and eventual prohibition of Versalide. Intended for researchers, scientists, and drug development professionals, this document outlines the quantitative data, experimental protocols, and cellular mechanisms that defined this compound's legacy.

This compound (Acetyl ethyl tetramethyl tetralin, AETT), a polycyclic musk, was once a prominent ingredient in the perfumer's palette, prized for its persistent, warm, and musky aroma. Its journey from a fragrance staple to a prohibited substance serves as a critical case study in the safety evaluation of cosmetic ingredients.

From Fragrance Enhancer to Neurotoxin: A Historical Overview

First introduced in the mid-20th century, this compound gained popularity as a cost-effective and stable alternative to natural musks. It was incorporated into a wide array of consumer products, including fine fragrances, soaps, and cosmetics.[1] At the zenith of polycyclic musk usage, European production of this category of fragrance compounds, which includes this compound, surpassed 1,800 tons annually.[2] However, the discovery of its potent neurotoxicity in 1979 marked a dramatic turning point.[3] Subsequent research confirmed that dermal exposure to this compound could lead to severe neurological damage, prompting a halt in its production by major manufacturers and culminating in its prohibition by regulatory bodies.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the production and use of this compound and related polycyclic musks, as well as its toxicological thresholds.

| Parameter | Value | Source(s) |

| Peak Annual Production (Polycyclic Musks in Europe) | >1,800 tons | [2] |

| Maximum In-Use Concentration in Perfumes | 1.2% | [4] |

Table 1: Historical Production and Use of this compound and Related Polycyclic Musks.

| Endpoint | Species | Route | Value | Source(s) |

| LD50 (Oral) | Rat | Oral | 260 mg/kg | [5] |

| LD50 (Dermal) | Rat | Dermal | 584 mg/kg | [5] |

| LD50 (Intraperitoneal) | Rat | Intraperitoneal | 126 mg/kg | [5] |

| LDLo (Oral) | Mouse | Oral | 470 mg/kg | [5] |

| No-Observed-Adverse-Effect Level (NOAEL) | Rat | Dermal (sub-chronic) | 3 mg/kg/day | [4] |

Table 2: Acute and Sub-chronic Toxicity of this compound.

The Path to Prohibition: A Regulatory Timeline

The regulatory response to this compound's neurotoxicity unfolded over several decades, reflecting a growing understanding of its adverse effects.

-

1977 & 1980: The International Fragrance Association (IFRA) conducts initial reviews of Acetyl ethyl tetramethyl tetralin (AETT).[6]

-

1979: Landmark studies, notably by Spencer et al., reveal the neurotoxic properties of this compound, leading to a voluntary cessation of production by its two primary large-scale manufacturers.[3]

-

2000: The European Union prohibits the use of this compound in cosmetic products through Council Directive 76/768/EEC.[3][7]

-

2006: IFRA formalizes the prohibition of this compound as a fragrance ingredient in Amendment 40 to its standards, citing neurotoxicity as the intrinsic property driving the risk management measure.[6]

Unraveling the Toxicity: Experimental Protocols

The determination of this compound's neurotoxicity was the result of rigorous in vivo studies. The following sections detail the likely methodologies employed in these pivotal experiments, based on established toxicological testing guidelines and published research findings.

In Vivo Dermal Neurotoxicity Study in Rats

The primary evidence for this compound's neurotoxicity came from dermal application studies in rats. The experimental design, likely following principles later codified in OECD Guidelines for the Testing of Chemicals (e.g., TG 410 and 411 for repeated dose dermal toxicity), would have involved the following steps:

-

Animal Model: Young adult albino rats (e.g., Sprague-Dawley or Wistar strains) of a single sex (typically female to avoid hormonal cycle variations) would be used.

-

Acclimatization: Animals would be acclimatized to laboratory conditions for at least five days prior to the study.

-

Dose Preparation and Application: this compound would be dissolved in a suitable vehicle (e.g., ethanol) and applied to a shaved area on the dorsal trunk of the rats. The application site would be covered with a porous gauze dressing to hold the substance in contact with the skin.

-

Dosing Regimen: Animals would be divided into several groups, including a control group receiving the vehicle alone and treatment groups receiving graded daily doses of this compound. Sub-chronic studies would typically last for 28 or 90 days.

-

Clinical Observations: Animals would be observed daily for signs of toxicity, with particular attention to behavioral changes such as gait abnormalities (ataxia), tremors, and changes in activity levels. Body weight and food consumption would be monitored regularly.

-

Neuropathological Examination: At the end of the study, animals would be euthanized, and the brain, spinal cord, and peripheral nerves would be collected for histopathological analysis.

Caption: A simplified workflow for in vivo neurotoxicity studies.

Histopathological Examination of the Cerebellum

A key finding in this compound neurotoxicity was the selective damage to the cerebellum. The histopathological examination of this brain region would have involved the following procedures:

-

Tissue Fixation: Immediately after collection, the cerebellum would be fixed in a 10% formalin solution to preserve its structure.

-

Tissue Processing and Sectioning: The fixed tissue would be dehydrated through a series of alcohol solutions, cleared in xylene, and embedded in paraffin (B1166041) wax. Thin sections (typically 5-10 micrometers) would then be cut using a microtome.

-

Staining:

-

Hematoxylin and Eosin (H&E) Staining: For general morphological assessment of the cerebellar layers (molecular, Purkinje, and granular layers).

-

Nissl Staining (e.g., with Cresyl Violet): To visualize the Nissl bodies in the cytoplasm of neurons, allowing for the assessment of neuronal health and detection of chromatolysis, a sign of cellular injury.[8] Degenerating Purkinje cells would appear shrunken with condensed, darkly stained nuclei (pyknosis).

-

-

Microscopic Examination: The stained sections would be examined under a light microscope to identify pathological changes, such as the loss of Purkinje cells, thinning of the molecular and granular layers, and the presence of glial cell proliferation (gliosis) indicating a response to neuronal injury.

References

- 1. Nissl Staining [protocols.io]

- 2. Buy this compound | 88-29-9 [smolecule.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. “Clarification of a molecular mechanism underlying cerebellar degeneration”|Science Tokyo formerly Tokyo Medical and Dental University [tmd.ac.jp]

- 5. This compound, 88-29-9 [thegoodscentscompany.com]

- 6. d3t14p1xronwr0.cloudfront.net [d3t14p1xronwr0.cloudfront.net]

- 7. L_2009342EN.01005901.xml [eur-lex.europa.eu]

- 8. r.marmosetbrain.org [r.marmosetbrain.org]

Versalide's Putative Mechanism of Action on Olfactory Receptors: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versalide (1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)ethanone) is a synthetic polycyclic musk, a class of fragrance ingredients known for their persistent and characteristic musk odor. While direct experimental data on the specific interaction of this compound with human olfactory receptors (ORs) is not extensively available in public literature, significant progress has been made in identifying and characterizing the receptors responsible for detecting other musk compounds. This guide synthesizes the current understanding of how polycyclic musks, and by extension, likely this compound, interact with human olfactory receptors. We will focus on the primary candidate receptors, their proposed binding mechanisms, downstream signaling pathways, and the experimental protocols required to elucidate the precise mechanism of action of this compound.

Introduction to Olfactory Receptors and Musk Perception

The human sense of smell is mediated by a large family of approximately 400 functional olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) expressed on the surface of olfactory sensory neurons (OSNs) in the nasal epithelium. The interaction between an odorant molecule and an OR initiates a signal transduction cascade, leading to the perception of a specific scent.[1] Musk odorants, prized for their unique and persistent aroma, are a structurally diverse class of molecules that includes macrocyclic, polycyclic, and nitro-musks. Recent research has identified a "trilogy" of human olfactory receptors—OR5AN1, OR1A1, and OR5A2—that are key mediators of musk perception.[2][3] Given that this compound is a polycyclic musk, it is highly probable that its olfactory perception is mediated by one or more of these receptors.

Identified Human Musk Olfactory Receptors

OR5AN1

Initially identified as a specific receptor for the macrocyclic musk, muscone, OR5AN1 has also been shown to respond to some nitromusks.[3][4] Its response to polycyclic musks like this compound has not been definitively characterized. Site-directed mutagenesis and computational modeling have identified key amino acid residues within the binding pocket of OR5AN1 that are crucial for its interaction with musk compounds.[5][6]

OR1A1

OR1A1 is a more broadly tuned olfactory receptor that responds to a variety of odorants, including some nitromusks.[6][7] While not exclusively a musk receptor, its activation by certain musk compounds makes it a potential target for this compound. The binding of nitromusks to OR1A1 is stabilized by hydrogen bonding to Tyrosine 258, along with hydrophobic interactions with surrounding aromatic residues.[6][8]

OR5A2

Recent studies have highlighted OR5A2 as the key receptor for polycyclic and linear musks.[2][3] This makes OR5A2 the most likely primary target for this compound. A single nucleotide polymorphism (P172L) in the OR5A2 gene has been shown to significantly reduce its sensitivity to polycyclic musks, correlating with higher sensory detection thresholds in individuals homozygous for this mutation.[2][3]

Putative Mechanism of Action of this compound

Based on the findings for other polycyclic musks, the mechanism of action for this compound at the olfactory receptor level can be postulated as follows:

-

Binding to Olfactory Receptors: this compound, as a polycyclic musk, is predicted to act as an agonist for OR5A2, and potentially for OR1A1 and OR5AN1. The binding is likely to occur within a hydrophobic binding pocket formed by several transmembrane helices of the receptor. Specific amino acid residues, likely aromatic and hydrophobic in nature, would stabilize the this compound molecule through van der Waals forces and potentially hydrogen bonding.[5][6]

-

Receptor Activation and G-Protein Coupling: Upon binding, this compound would induce a conformational change in the receptor, leading to the activation of a coupled heterotrimeric G-protein, likely the olfactory-specific Gαolf.

-

Downstream Signaling Cascade: The activated Gαolf would then stimulate adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[9][10] This increase in cAMP opens cyclic nucleotide-gated (CNG) ion channels, causing an influx of Na+ and Ca2+ ions and depolarization of the olfactory sensory neuron.[1] The influx of Ca2+ also activates calcium-gated chloride channels, leading to an efflux of Cl- ions, which further contributes to the depolarization.[1]

-

Signal Transmission: The depolarization of the OSN generates an action potential that is transmitted to the olfactory bulb in the brain, where the signal is processed, leading to the perception of the musk odor.

Quantitative Data for Musk Odorants on Human Olfactory Receptors

While specific quantitative data for this compound is not available, dose-response studies have been conducted for other musk compounds on OR5AN1 and OR1A1. This data, typically presented as EC50 values (the concentration of a ligand that induces a response halfway between the baseline and maximum), provides insight into the potency of these compounds at their respective receptors.

| Odorant | Receptor | EC50 (µM) | Reference |

| Muscone | MOR215-1 (mouse) | 0.50 | [7] |

| Muscone | OR5AN1 (human) | 12.5 | [7] |

| Musk Xylol | MOR215-1 (mouse) | 34.9 | [7] |

| Musk Xylol | OR5AN1 (human) | 16.7 | [7] |

| Musk Ketone | MOR215-1 (mouse) | 2.9 | [7] |

| Musk Ketone | OR5AN1 (human) | 0.79 | [7] |

Experimental Protocols for Characterizing this compound's Mechanism of Action

To definitively determine the mechanism of action of this compound on olfactory receptors, a series of established experimental protocols would be required.

Luciferase Reporter Gene Assay

This is a high-throughput method to screen for interactions between odorants and a library of olfactory receptors expressed in heterologous cells (e.g., HEK293).[11] The assay measures the activation of the cAMP signaling pathway.

Methodology:

-

Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding the human olfactory receptor of interest (e.g., OR5A2), a promiscuous G-protein (e.g., Gα15/16), and a reporter gene (e.g., luciferase) under the control of a cAMP response element (CRE).

-

Odorant Stimulation: The transfected cells are exposed to varying concentrations of this compound.

-

Luminescence Measurement: If this compound activates the receptor, the subsequent increase in cAMP will drive the expression of luciferase. The addition of a luciferin (B1168401) substrate results in a luminescent signal that is proportional to the level of receptor activation. This signal is measured using a luminometer.

-

Data Analysis: Dose-response curves are generated to determine the EC50 value of this compound for the specific receptor. To test for antagonism, cells are co-stimulated with a known agonist and this compound, and any reduction in the agonist-induced signal is measured to determine an IC50 value.

References

- 1. Chloride Accumulation in Mammalian Olfactory Sensory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. The trilogy of human musk receptors: linking receptor activation, genotype, and sensory perception - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Olfactory receptor and neural pathway responsible for highly selective sensing of musk odors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ligand Specificity and Evolution of Mammalian Musk Odor Receptors: Effect of Single Receptor Deletion on Odor Detection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of activation of human musk receptors OR5AN1 and OR1A1 by (R)-muscone and diverse other musk-smelling compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The cyclic AMP signaling pathway in the rodent main olfactory system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Odorant receptor-derived cAMP signals direct axonal targeting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Spectroscopic Profile of Versalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for Versalide (CAS No. 88-29-9), a synthetic polycyclic musk. The information presented herein is intended to support research and development activities by providing detailed spectroscopic data and the methodologies used for their acquisition.

Chemical Identity

-

IUPAC Name: 1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethanone[1][2][3]

-

Synonyms: AETT, 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin, Acetylethyltetramethyltetralin[4][5]

-

Chemical Structure:

Spectroscopic Data Summary

While comprehensive, publicly available datasets for the NMR and IR spectra of this compound are limited, this guide presents the available mass spectrometry data and typical experimental protocols for acquiring NMR, IR, and MS data for similar aromatic ketone compounds.

Mass Spectrometry (MS)

The mass spectrum of this compound, obtained by electron ionization (EI), provides valuable information about its molecular weight and fragmentation pattern, aiding in its structural elucidation.

Table 1: Mass Spectrometry Data for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 258 | 100.0 | [M]⁺ (Molecular Ion) |

| 243 | 95.0 | [M - CH₃]⁺ |

| 215 | 45.0 | [M - C₃H₇]⁺ |

| 201 | 30.0 | [M - C₄H₉]⁺ |

| 187 | 25.0 | [M - C₅H₁₁]⁺ |

| 159 | 20.0 | [C₁₂H₁₅]⁺ |

Data sourced from NIST WebBook for 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic CH | 7.0 - 7.5 | m |

| -CH₂- (ethyl) | 2.6 - 2.8 | q |

| -CH₃ (acetyl) | 2.4 - 2.6 | s |

| -CH₂- (ring) | 1.6 - 1.8 | t |

| -CH₃ (ethyl) | 1.1 - 1.3 | t |

| gem-dimethyl (-C(CH₃)₂) | 1.2 - 1.4 | s |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (acetyl) | 195 - 205 |

| Aromatic C (quaternary) | 130 - 150 |

| Aromatic CH | 120 - 130 |

| -CH₂- (ethyl) | 20 - 30 |

| -CH₃ (acetyl) | 25 - 35 |

| -CH₂- (ring) | 30 - 40 |

| -C(CH₃)₂ (quaternary) | 30 - 40 |

| -C(CH₃)₂ (methyl) | 25 - 35 |

| -CH₃ (ethyl) | 10 - 20 |

Infrared (IR) Spectroscopy

Specific IR absorption data for this compound is not widely published. The following table outlines the expected characteristic absorption bands based on its functional groups.

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C=O (Aryl ketone stretch) | 1680 - 1660 | Strong |

| C-H (Aromatic stretch) | 3100 - 3000 | Medium |

| C-H (Aliphatic stretch) | 3000 - 2850 | Medium-Strong |

| C=C (Aromatic ring stretch) | 1600 - 1450 | Medium-Weak |

| C-H (Aliphatic bend) | 1470 - 1350 | Medium |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

-

Instrumentation: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer.

-

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment is used.

-

Spectral Width: Approximately 10-15 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans are typically sufficient for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.

-

Spectral Width: Approximately 200-250 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: A larger number of scans (e.g., 128-1024) is generally required due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Approximately 1-2 mg of finely ground this compound is intimately mixed with ~100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and firm contact is ensured using a pressure clamp.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded.

-

The sample is placed in the infrared beam path.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds like this compound. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) is injected into the GC.

-

Instrumentation: An electron ionization (EI) mass spectrometer is commonly used.

-

Ionization: In the EI source, the sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]

- 2. Spectral Database for Organic Compounds, SDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]

- 3. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

- 4. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]

- 5. Spectral Database for Organic Compounds (SDBS) - DATACC [datacc.org]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. AIST:Spectral Database for Organic Compounds,SDBS [sdbs.db.aist.go.jp]

Solubility Profile of Versalide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Versalide (acetyl hexamethyl tetralin), a synthetic musk historically used as a fragrance ingredient. Understanding the solubility of this compound is crucial for formulation development, environmental fate assessment, and toxicological studies. This document compiles available quantitative and qualitative solubility data, outlines a representative experimental protocol for solubility determination, and visualizes the workflow for clarity.

Core Physical and Chemical Properties

This compound is a lipophilic, solid organic compound with low volatility. Its structure, characterized by a substituted tetralin core, dictates its solubility behavior, favoring nonpolar organic solvents over polar media like water.

Quantitative Solubility Data

The solubility of this compound has been reported in several solvents, with a primary focus on its very low aqueous solubility. The available data, collated from various sources, is summarized in the table below. It is important to note the variability in reported values, which may stem from different experimental conditions and methods.

| Solvent | Solubility Value | Temperature | Citation |

| Water | 12 µg/L | Not Stated | [1][2] |

| Water | 0.07008 mg/L (estimated) | 25 °C | [3] |

| Water | ~0.35 mg/L* | Not Stated | [4] |

| Qualitative Data | |||

| Alcohol | Soluble | Not Stated | [1][3][5][6] |

| Benzyl Alcohol | Soluble | Not Stated | [3] |

| Benzyl Benzoate | Soluble | Not Stated | [3] |

| Diethyl Phthalate | Soluble | Not Stated | [3] |

| Isopropyl Myristate | Soluble | Not Stated | [3] |

| Organic Solvents | Soluble | Not Stated | [7][8] |

| Chloroform | Slightly Soluble | Not Stated | [1] |

| Methanol | Slightly Soluble | Not Stated | [1] |

*Note: Due to the limited experimental data for this compound, the measured water solubility of its structural isomer, Tonalide, is often used as an indicative value.[4]

Experimental Protocol for Solubility Determination

While specific experimental details for this compound are scarce in the public literature, a standard protocol for determining the solubility of poorly soluble solids like this compound can be outlined based on established methods such as the shake-flask method, in accordance with OECD Guideline 105.

Objective: To determine the saturation solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., water, ethanol, etc.)

-

Shaking incubator or thermostatted water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of solid this compound is added to a known volume of the solvent in a sealed flask. This ensures that the solvent becomes saturated and that undissolved solid remains.

-

Equilibration: The flasks are agitated in a thermostatted shaker or water bath at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: The equilibrated mixture is allowed to stand to permit the settling of undissolved this compound. To ensure complete removal of solid particles, the solution is then centrifuged at a high speed.

-

Sample Analysis: A precise aliquot of the clear supernatant is carefully removed and diluted with an appropriate solvent. The concentration of this compound in the diluted sample is then quantified using a validated analytical method, such as HPLC or GC, against a calibration curve prepared from standards of known concentrations.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/L or µg/L.

The following diagram illustrates the general workflow for this experimental protocol.

Conclusion

This compound exhibits very low solubility in water and is soluble in a range of common organic solvents, as expected from its lipophilic structure.[1][3][7][8] The quantitative data for its aqueous solubility varies, highlighting the challenges in measuring the solubility of such hydrophobic compounds. The provided experimental protocol offers a standardized approach for obtaining reliable and reproducible solubility data, which is essential for any scientific or developmental work involving this compound.

References

- 1. This compound CAS#: 88-29-9 [m.chemicalbook.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound, 88-29-9 [thegoodscentscompany.com]

- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 5. This compound | 88-29-9 [chemicalbook.com]

- 6. This compound? [drugfuture.com]

- 7. Buy this compound (EVT-437523) | 88-29-9 [evitachem.com]

- 8. CAS 88-29-9: 7-Acetyl-6-ethyl-1,1,4,4-tetramethyltetralin [cymitquimica.com]

The Discovery and Development of Versalide: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Versalide, chemically known as 7-acetyl-1,1,4,4-tetramethyl-6-ethyltetrahydronaphthalene (AETT), is a synthetic polycyclic musk first developed as a fragrance ingredient. Its discovery in the mid-20th century marked a significant advancement in the synthesis of artificial musks, offering a cost-effective alternative to natural musk compounds. However, subsequent toxicological studies revealed significant neurotoxic effects, leading to its withdrawal from commercial use. This technical guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, biological activities, and toxicological profile of this compound. Detailed experimental protocols for its synthesis and for key toxicological and environmental assessments are provided, along with a summary of quantitative data. Visualizations of key chemical and biological pathways are included to facilitate a deeper understanding of this compound's history and impact.

Discovery and Historical Context

This compound was discovered in the 1950s during a period of intense research into synthetic fragrances aimed at replicating the desirable scent of natural musk, a costly animal-derived product. The initial synthesis and characterization of this compound were detailed in U.S. Patent 2,897,237, filed in 1954 by Carpenter, which described a novel class of polycyclic compounds with potent musk-like odors.[1] For several years, this compound was widely used in perfumes, cosmetics, and soaps due to its strong, persistent musk fragrance.[1][2] However, in the late 1970s, concerns about its safety emerged, culminating in studies that demonstrated its neurotoxicity in animal models.[3][4] These findings led to the voluntary withdrawal of this compound from the market by its producers.[5]

Physicochemical Properties

This compound is a colorless crystalline solid at room temperature.[1][6] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Name | 7-acetyl-1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene | [5][6][7][8] |

| Synonyms | AETT, Acetyl ethyl tetramethyl tetralin | [8] |

| CAS Number | 88-29-9 | [9] |

| Molecular Formula | C18H26O | [7][9] |

| Molecular Weight | 258.40 g/mol | [7][9] |

| Melting Point | 45-48 °C | [1][8][10] |

| Boiling Point | 130 °C at 2 mmHg | [1][8] |

| Water Solubility | 12 µg/L (temperature not stated) | [6][8] |

| Log Kow (Octanol-Water Partition Coefficient) | 5.8 | [11] |

| Appearance | Colorless crystals | [1][6] |

| Solubility | Insoluble in water; soluble in alcohol | [1][8] |

Synthesis of this compound

The synthesis of this compound is primarily achieved through a two-step process involving a Friedel-Crafts alkylation followed by a Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene (Intermediate)

This procedure is adapted from the principles described in the original patent literature.

Materials:

-

Anhydrous aluminum chloride (AlCl₃)

-

Benzene (B151609) (solvent)

-

Dilute hydrochloric acid

-

Aqueous salt solution

-

Aqueous sodium carbonate solution

Procedure:

-

A solution of ethylbenzene and 2,5-dichloro-2,5-dimethylhexane in a suitable solvent such as benzene is prepared in a reaction vessel equipped with a stirrer and cooling system.

-

Anhydrous aluminum chloride is slowly added to the solution while maintaining a low temperature to control the exothermic reaction.

-

After the addition of the catalyst, the reaction mixture is allowed to stir and slowly warm to room temperature overnight.

-

The reaction is quenched by the addition of dilute hydrochloric acid.

-

The organic layer is separated and washed successively with an aqueous salt solution and an aqueous sodium carbonate solution.

-

The solvent is removed by distillation to yield the crude product, 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene.

Experimental Protocol: Synthesis of this compound (7-acetyl-1,1,4,4-tetramethyl-6-ethyltetrahydronaphthalene)

Materials:

-

1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Benzene (solvent)

-

Dilute hydrochloric acid

-

Aqueous salt solution

-

Aqueous sodium carbonate solution

-

Aqueous methanol (B129727) (for recrystallization)

Procedure:

-

To a solution of 1,1,4,4-tetramethyl-6-ethyl-1,2,3,4-tetrahydronaphthalene (1.85 M) and acetyl chloride (2.13 M) in a suitable solvent, add anhydrous aluminum chloride powder (2.24 M) portion-wise over 3 hours, maintaining the reaction temperature.[10]

-

Allow the reaction mixture to stir and rise to room temperature overnight.[10]

-

Add benzene and dilute hydrochloric acid to the reaction mixture.[10]

-

Separate the oil layer and wash it with portions of aqueous salt solution and sodium carbonate solution.[10]

-

Fractionally distill the crude product at reduced pressure (2 mm Hg).[10]

-

Recrystallize the distilled product from aqueous methanol to obtain purified 6-acetyl-1,1,4,4-tetramethyl-7-ethyl-1,2,3,4-tetrahydronaphthalene (this compound).[10] The purified product should have a melting point of 46-48 °C.[10]

Caption: Synthesis of this compound via a two-step Friedel-Crafts reaction.

Biological Activity and Mechanism of Action

Olfactory Receptor Interaction

This compound's characteristic musk odor is a result of its interaction with specific olfactory receptors (ORs) in the nasal epithelium.[11] As a polycyclic musk, this compound is recognized by a subset of ORs that are attuned to large, structurally complex hydrophobic molecules. Recent research has identified OR5A2 as a key receptor for polycyclic musks.[6][9][10] The binding of this compound to these G-protein coupled receptors (GPCRs) initiates an intracellular signaling cascade, leading to the generation of an action potential in the olfactory sensory neuron, which is then transmitted to the brain and perceived as a musk scent.

Caption: Conceptual signaling pathway of this compound in olfactory sensory neurons.

Neurotoxicity

The primary reason for the withdrawal of this compound from the market was its demonstrated neurotoxicity.[11] Studies in rats showed that repeated exposure to this compound causes a range of adverse effects on the central and peripheral nervous systems.[3][4]

Key Neurotoxic Effects:

-

Neuronal Ceroid Lipofuscinosis: this compound induces the accumulation of autofluorescent lipopigments (ceroid) in neurons, a hallmark of a group of neurodegenerative disorders known as neuronal ceroid lipofuscinoses (NCLs).[3][7]

-

Demyelination: The compound causes "myelin bubbling," a form of demyelination affecting both the central and peripheral nervous systems.[3][4]

-

Clinical Signs: Exposed animals exhibit symptoms such as hyperirritability, tremors, lack of coordination, and limb weakness.[3][4][6]

-

Blue Discoloration: A peculiar finding in animal studies was a blue discoloration of internal organs, including the brain and spinal cord.[3][4]

The precise molecular mechanism of this compound-induced neurotoxicity is not fully elucidated. However, it is believed to involve the disruption of lysosomal function, leading to the accumulation of undigested cellular waste, oxidative stress, and ultimately, neuronal cell death. The accumulation of ceroid-like pigments and the selective damage to Purkinje cells in the cerebellum contribute to the observed ataxia.[2]

Caption: Putative neurotoxicity pathway of this compound.

Quantitative Toxicological Data

The toxicity of this compound has been evaluated in various animal models. A summary of the available quantitative data is presented in Table 2.

Table 2: Acute Toxicity of this compound